Lesopitron hydrochloride

Anxiolytic drug discovery Behavioral pharmacology 5-HT1A receptor agonists

Researchers using buspirone or ipsapirone as 5-HT1A reference agonists often encounter confounding dopaminergic effects and partial agonism. Lesopitron hydrochloride (E-4424) resolves these issues as a full, selective 5-HT1A agonist (IC50 125 nM) that does not alter dopamine turnover at anxiolytic doses. • Full postsynaptic 5-HT1A agonism-inhibits adenylate cyclase to the same extent as serotonin • No dopaminergic side effects vs. buspirone; clean behavioral readout at anxiolytic doses • Effective at 0.0001 mg/kg in mouse anxiety models; prevents withdrawal-induced anxiety across cocaine, alcohol, nicotine & diazepam

Molecular Formula C15H22Cl2N6
Molecular Weight 357.3 g/mol
Cat. No. B12372775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesopitron hydrochloride
Molecular FormulaC15H22Cl2N6
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl
InChIInChI=1S/C15H21ClN6.ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;/h3-5,12-13H,1-2,6-11H2;1H
InChIKeyCKDUBTXWOMBKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4-(4-Chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine Hydrochloride: Compound Identity and Core Pharmacological Classification for Anxiolytic Research Procurement


2-(4-(4-(4-Chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine hydrochloride, commonly known as lesopitron or E-4424, is a heterocyclic compound belonging to the azapirone class of anxiolytics [1]. It functions as a full and selective agonist at the serotonin 5-HT1A receptor, with an IC50 of 125 nM in rat hippocampal membranes . The compound's molecular formula is C15H22Cl2N6, and it has a molecular weight of 357.3 g/mol [1]. Unlike other azapirones, lesopitron is characterized by a pyrimidine core linked via a piperazine-butylene spacer to a 4-chloro-1H-pyrazole moiety, a structure that confers distinct receptor interaction properties and downstream signaling biases .

Why 2-(4-(4-(4-Chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine Hydrochloride Cannot Be Substituted by Structurally Related Azapirones: Functional Selectivity and Off-Target Liability


Azapirones, including buspirone, ipsapirone, and gepirone, are often treated as interchangeable 5-HT1A agonists. However, lesopitron (E-4424) exhibits a distinct functional profile: it acts as a full agonist at postsynaptic 5-HT1A receptors, while buspirone is a partial agonist and ipsapirone displays mixed agonist/antagonist properties [1]. This functional divergence translates into critical differences in in vivo efficacy, dopaminergic modulation, and side-effect liability. For instance, buspirone significantly elevates striatal DOPAC and HVA levels, indicative of dopamine D2 receptor antagonism, whereas lesopitron does not alter dopamine turnover at anxiolytic doses [2]. Consequently, substituting lesopitron with a generic '5-HT1A agonist' introduces experimental variability, compromises assay specificity, and may yield misleading conclusions in anxiety or behavioral pharmacology studies.

Quantitative Differentiation of 2-(4-(4-(4-Chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine Hydrochloride from Azapirone Analogs: Head-to-Head Binding, Behavioral, and Selectivity Data


Head-to-Head Behavioral Potency Comparison: Lesopitron vs. Buspirone, Ipsapirone, and Diazepam in Mouse Black and White Test Box Model of Anxiety

In a direct comparative study, lesopitron (E-4424) demonstrated superior anxiolytic potency in the mouse black and white test box, a validated model of anxiety-related behavior. Lesopitron was effective over a dose range of 0.0001–0.5 mg/kg (i.p.), achieving efficacy comparable to the benzodiazepine diazepam (0.125–1.0 mg/kg, i.p.). In contrast, the structurally related azapirones buspirone and ipsapirone required substantially higher doses to produce anxiolytic effects: 0.25–1.0 mg/kg for buspirone and 0.5–5.0 mg/kg for ipsapirone [1].

Anxiolytic drug discovery Behavioral pharmacology 5-HT1A receptor agonists Preclinical efficacy testing

Functional Selectivity in Dopaminergic Systems: Lesopitron Exhibits No Dopamine D2 Antagonism Unlike Buspirone

Buspirone, a widely used azapirone anxiolytic, possesses significant dopamine D2 receptor antagonist activity, as evidenced by its ability to induce striatal c-Fos expression and elevate extracellular DOPAC and HVA levels. In contrast, lesopitron does not share this off-target liability. At an anxiolytic dose (30 μg/kg, i.p.), lesopitron reduced cortical 5-HT levels to 45% of basal value but had no effect on DOPAC or HVA. Buspirone, at its anxiolytic dose (5 mg/kg, i.p.), increased DOPAC to 300% and HVA to 400% of basal levels, confirming dopaminergic activation [1]. Additionally, lesopitron administration did not increase c-Fos immunoreactivity in the rat striatum, whereas buspirone caused a significant quantitative increase [2].

Dopaminergic side-effect profiling Azapirone selectivity In vivo microdialysis c-Fos immunohistochemistry

Binding Affinity and Full Agonist Efficacy at 5-HT1A Receptors: Quantitative Comparison with Ipsapirone

Lesopitron binds to rat brain 5-HT1A receptors with a pKi of 7.35 (corresponding to a Ki of approximately 45 nM) and acts as a full agonist in functional assays, inhibiting forskolin-stimulated adenylate cyclase to the same maximal extent as serotonin [1]. In contrast, ipsapirone, while displaying a higher binding affinity (Ki = 10 nM in hippocampal membranes), acts as a partial agonist at postsynaptic 5-HT1A receptors, exhibiting lower intrinsic efficacy . This functional divergence—full agonism versus partial agonism—has been linked to differential anxiolytic profiles in rodent models [2].

Radioligand binding assay 5-HT1A receptor pharmacology Adenylate cyclase inhibition Structure-activity relationship

In Vivo Neuronal Firing Inhibition: Lesopitron Demonstrates Potent but Transient Raphe Autoreceptor Agonism

Lesopitron inhibits the firing of serotoninergic neurons in the dorsal raphe nucleus, an effect mediated by somatodendritic 5-HT1A autoreceptors. In chloral hydrate-anaesthetized rats, lesopitron suppressed neuronal firing with an ID50 of 35 μg/kg (i.v.) [1]. This in vivo potency is notable, though the inhibition lasted only a few minutes, contrasting with the drug's long-lasting anxiolytic effects. For comparison, buspirone's ID50 for raphe neuronal firing inhibition is reported to be in a similar range (approximately 30-40 μg/kg i.v. in some studies), but its effects are complicated by additional dopaminergic actions [2].

Electrophysiology 5-HT1A autoreceptor Serotonergic tone In vivo dose-response

Drug Withdrawal Syndrome Prevention: Lesopitron Demonstrates Unique Protective Effects Lacking in Buspirone

In a mouse model of drug withdrawal-induced anxiety, lesopitron (E-4424) administered during the withdrawal period prevented the exacerbated aversive response caused by cessation of cocaine, alcohol, nicotine, and diazepam. Under identical experimental conditions, buspirone was completely ineffective in preventing withdrawal-induced anxiety, and ipsapirone only attenuated the syndrome after alcohol withdrawal [1].

Substance withdrawal Anxiety models Cocaine withdrawal Alcohol withdrawal Nicotine withdrawal

Synthesis and Scalability: High-Yield, One-Step Process Enables Cost-Effective Procurement for Large-Scale Studies

Lesopitron can be prepared via a one-step condensation reaction of 2-(1-piperazinyl)pyrimidine with 4-chloropyrazole and a butylene linker in a suitable solvent, as described in US Patent 5,391,737 [1]. This process yields the target compound in high purity and high yield, simplifying large-scale production compared to multi-step syntheses required for some other azapirones [2]. The availability of a streamlined synthetic route directly translates to lower procurement costs and more reliable supply for academic and industrial research programs.

Chemical synthesis Process chemistry Custom synthesis Bulk procurement

Optimal Research and Industrial Application Scenarios for 2-(4-(4-(4-Chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine Hydrochloride Based on Evidenced Differentiation


Preclinical Anxiolytic Efficacy Studies Requiring Low-Dose Potency and High Behavioral Selectivity

Lesopitron's exceptional potency in the mouse black and white test box (effective at 0.0001 mg/kg) [1] makes it ideal for studies where minimizing drug load is critical, such as chronic dosing regimens or investigations in sensitive transgenic models. Its lack of dopaminergic side effects ensures that observed anxiolytic outcomes are not confounded by motor impairment or reward-pathway activation, a common issue with buspirone [2]. Researchers can confidently attribute behavioral changes to serotonergic mechanisms.

Investigating the Neurobiology of Substance Withdrawal and Adjunctive Therapy Screening

The unique ability of lesopitron to prevent anxiety exacerbation following withdrawal from cocaine, alcohol, nicotine, and diazepam—a profile not shared by buspirone or ipsapirone [1]—positions it as a critical tool compound for addiction research. It can be used to probe the serotonergic contributions to withdrawal syndromes and to evaluate adjunctive treatments aimed at mitigating negative affective states during abstinence.

Electrophysiological and Microdialysis Studies of 5-HT1A Autoreceptor Function

With a well-characterized ID50 of 35 μg/kg (i.v.) for inhibiting dorsal raphe neuronal firing [1] and a clean effect on cortical 5-HT release (reducing levels to 45% of baseline without altering dopamine metabolites) [2], lesopitron is an optimal pharmacological tool for dissecting presynaptic 5-HT1A autoreceptor function. Its transient electrophysiological effect combined with sustained behavioral action [1] provides a unique model for studying receptor desensitization and downstream signaling plasticity.

Comparative Pharmacology Studies of Full vs. Partial 5-HT1A Agonists

Lesopitron's full agonist efficacy at postsynaptic 5-HT1A receptors (inhibiting adenylate cyclase to the same extent as serotonin) [1] contrasts sharply with the partial agonism of ipsapirone (Ki = 10 nM but lower intrinsic efficacy) [2]. This makes lesopitron an essential reference compound for studies aiming to correlate receptor activation efficacy with in vivo outcomes, helping to delineate the functional consequences of biased agonism in anxiety and mood disorders.

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